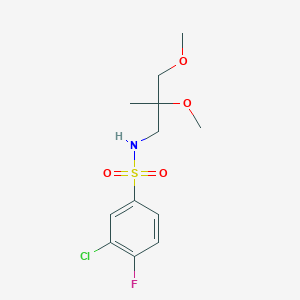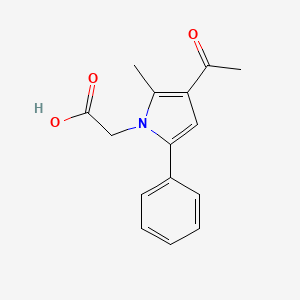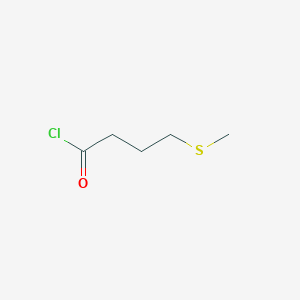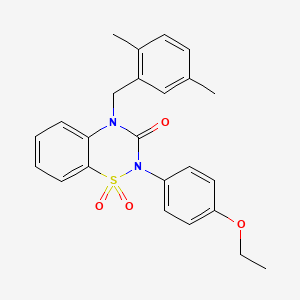![molecular formula C15H14ClN5OS2 B2786776 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-77-9](/img/structure/B2786776.png)
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a thiadiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole compounds are often synthesized from glyoxal and ammonia . Similarly, thiadiazole compounds can be synthesized from easily accessible p-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The thiadiazole ring contains two nitrogen atoms and a sulfur atom .Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods. Given the wide range of activities exhibited by imidazole and thiadiazole derivatives, this compound could have potential applications in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Thiadiazole derivatives have also been reported to show good binding affinity toward selected proteins by inhibiting carbonic anhydrase .
Mode of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities . For example, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiadiazole derivatives have been reported to show protection against convulsions .
Biochemical Pathways
Compounds containing theimidazole and thiadiazole moieties have been reported to interact with a variety of biochemical pathways .
Pharmacokinetics
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of pharmacokinetic properties .
Result of Action
Compounds containing theimidazole and thiadiazole moieties have been reported to exhibit a variety of biological activities .
Action Environment
The action of compounds containing theimidazole and thiadiazole moieties can be influenced by a variety of environmental factors .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-6-7-21(15)11-5-3-4-10(16)8-11/h3-8H,2,9H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKLBMBSMCRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)
![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)






![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)

![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)